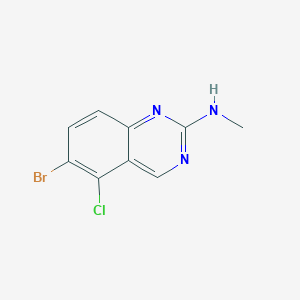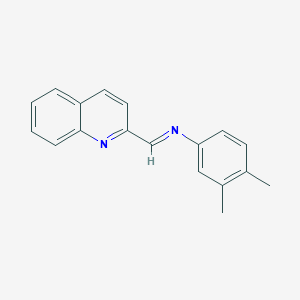![molecular formula C12H9ClN4O B11853211 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal y sus propiedades estructurales únicas. La presencia de los anillos de pirazol y pirimidina en su estructura contribuye a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina típicamente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Un método común involucra la ciclización de los derivados de hidrazina apropiados con 4-metoxibenzaldehído, seguido de cloración. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o dimetilformamida (DMF) y catalizadores como sales de paladio o cobre .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reacciones por lotes a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazolopirimidina correspondientes, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
6-Cloro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Este compuesto se estudia por su potencial como inhibidor enzimático, particularmente en el contexto de la inhibición de quinasas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina involucra su interacción con objetivos moleculares específicos, como las quinasas. Al unirse al sitio activo de estas enzimas, puede inhibir su actividad, lo que lleva a la interrupción de las vías de señalización que son cruciales para el crecimiento y la supervivencia celular. Esta inhibición puede resultar en la inducción de la apoptosis y la supresión del crecimiento tumoral .
Comparación Con Compuestos Similares
Compuestos similares
- 6-Bromo-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina
- 6-Fluoro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina
- 6-Yodo-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina
Singularidad
6-Cloro-1-(4-metoxifenil)-1H-pirazolo[3,4-d]pirimidina es única debido a la presencia del átomo de cloro, que puede influir significativamente en su reactividad y actividad biológica. El átomo de cloro puede participar en varias reacciones de sustitución, lo que permite la síntesis de una amplia gama de derivados con propiedades biológicas potencialmente mejoradas .
Propiedades
Fórmula molecular |
C12H9ClN4O |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-10-4-2-9(3-5-10)17-11-8(7-15-17)6-14-12(13)16-11/h2-7H,1H3 |
Clave InChI |
PLSRSHMLMIXOSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
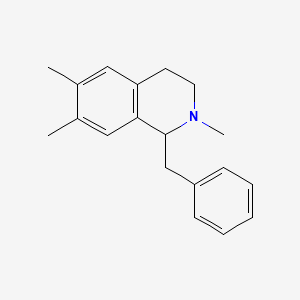
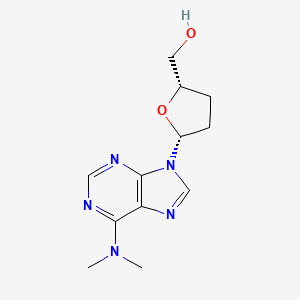
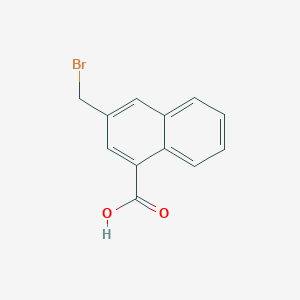
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)



![Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate](/img/structure/B11853197.png)

